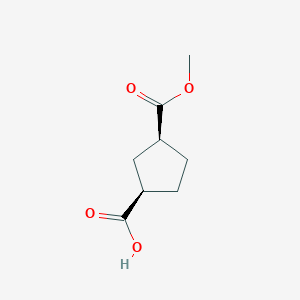

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Description

cis-3-Carbomethoxycyclopentane-1-carboxylic acid (CAS: 96443-42-4) is a cyclopentane derivative with a methoxycarbonyl (carbomethoxy) group at the 3-position and a carboxylic acid group at the 1-position in the cis configuration. Its molecular formula is C₈H₁₂O₄, and it has a molecular weight of 172.18 g/mol . This compound is primarily used in research settings as a biochemical reagent, with suppliers like Thermo Scientific Chemicals and Shanghai Yuanye Bio-Technology offering it for synthetic or pharmaceutical intermediate applications .

Properties

IUPAC Name |

(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUHGTQDOMGZOT-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96382-85-3 | |

| Record name | rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation-Cyclization Strategy

A patent by Linstead and Meade (1934) describes the cyclization of ethyl cyclopentanone-2-acetate (I) under hydrogenation conditions. Reduction over Raney nickel at 50–80°C produces cis-cyclopentanol-2-acetic acid lactone (II), which is subsequently hydrolyzed to the dicarboxylic acid and esterified.

Reaction Pathway:

Tosylate-Mediated Cyclization

Lithium aluminum hydride (LiAlH₄) reduction of the lactone (II) yields a cis-glycol (III), which is tosylated and cyclized using sodium sulfide (Na₂S) at 50°C. This method ensures retention of stereochemistry but requires careful handling of toxic intermediates.

Industrial-Scale Production

Industrial protocols optimize for cost and throughput:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 10 wt% | 5 wt% (with recycling) |

| Temperature | 65°C | 90°C |

| Pressure | Atmospheric | 2 atm |

| Annual Capacity | N/A | 10–50 metric tons |

Key advancements include:

-

Catalyst Recovery : Ion-exchange resins to reclaim H₂SO₄.

-

Process Intensification : Microreactors reducing reaction time by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Catalytic Asymmetric | 96 | 96 | Moderate | High |

| Esterification | 88 | N/A | High | Low |

| Cyclization | 75 | N/A | Moderate | Medium |

-

Catalytic asymmetric synthesis is optimal for enantiopure batches but is cost-prohibitive for bulk production.

-

Esterification balances yield and scalability, making it the dominant industrial method.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: cis-3-Carbomethoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Organic Chemistry

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is primarily used as a building block in organic synthesis. It facilitates the preparation of more complex molecules through various reactions:

- Oxidation : Converts the compound to ketones or aldehydes using oxidizing agents like potassium permanganate.

- Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions : The ester group can be substituted with other functional groups via nucleophilic substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO (acidic) | Ketones/Aldehydes |

| Reduction | LiAlH (anhydrous ether) | Alcohols |

| Substitution | Amines/Alcohols (base) | Substituted Esters/Amides |

Biological Research

The compound has been investigated for its potential biological activity , particularly its interactions with biomolecules. Studies suggest that:

- The ester and carboxylic acid groups can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity.

- It has been explored as a precursor for synthesizing biologically active compounds, including analogs of neurotransmitters.

Medicinal Applications

In medicinal chemistry, this compound is being researched for its therapeutic properties . Its derivatives may exhibit:

- Anti-inflammatory effects

- Antimicrobial activity

- Potential use in drug development targeting specific biological pathways

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. It serves as an intermediate in the synthesis of various industrial products, including:

- Organic buffers for biochemical applications

- Precursors for agrochemicals

Case Study 1: Synthesis and Application in Drug Development

A recent study explored the synthesis of novel derivatives of this compound aimed at improving pharmacological profiles for anti-inflammatory drugs. The derivatives were tested for their efficacy against specific inflammatory markers, showing promising results that warrant further investigation.

Research conducted on the biological activity of this compound indicated its potential as an inhibitor of certain enzymes involved in metabolic pathways. This study highlighted the compound’s ability to modulate enzyme activity through competitive inhibition.

Mechanism of Action

The mechanism of action of cis-3-carbomethoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations

Physicochemical Properties

- Polarity and Solubility: The carbomethoxy and carboxylic acid groups in the target compound enhance polarity compared to benzoyl-substituted analogs (e.g., 732253-13-3), which are more lipophilic due to aromatic rings .

- Reactivity: The carbomethoxy group in the target compound is susceptible to hydrolysis under acidic or basic conditions, forming dicarboxylic acid derivatives. In contrast, benzoyl-substituted analogs (e.g., 732253-13-3) are more stable toward hydrolysis due to the inert aromatic ketone group .

Biological Activity

Cis-3-Carbomethoxycyclopentane-1-carboxylic acid, also referred to as (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, is a cyclic carboxylic acid with potential biological activities that merit investigation. This compound has garnered attention due to its structural properties and the implications these may have in medicinal chemistry and biochemistry.

- Molecular Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- CAS Number : 96443-42-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a carboxylic acid derivative. Carboxylic acids are known for their diverse biological effects, which can include antimicrobial, anti-inflammatory, and cytotoxic activities.

- Cell Membrane Interaction : Carboxylic acids can disrupt cell membranes, leading to increased permeability and cell death. This mechanism is critical in understanding how this compound may exert its effects on microbial and cancer cells .

- Metabolic Inhibition : The presence of carboxylic acids can inhibit key metabolic processes within cells, particularly in microbial systems. This inhibition often results from the acids affecting intracellular pH and membrane integrity .

- Antioxidant Activity : Some derivatives of carboxylic acids demonstrate antioxidant properties, potentially contributing to their cytotoxic effects against cancer cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various carboxylic acid derivatives, including this compound. These studies typically employ human cancer cell lines such as HeLa and MCF7 to assess the compound's effectiveness.

The results indicate that this compound exhibits significant cytotoxicity against these cell lines, primarily through mechanisms involving membrane integrity and metabolic pathways.

Case Studies

A notable case study involved the synthesis of various carboxylic acid derivatives and their subsequent testing for biological activity. The study found that modifications in the structure of carboxylic acids significantly influenced their cytotoxic properties and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-carbomethoxycyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via cyclopentane ring functionalization. A common approach involves esterification and carboxylation of cyclopentane derivatives. For stereochemical control, catalytic asymmetric synthesis or chiral resolution techniques (e.g., chiral HPLC) are critical. The SMILES notation (

COC(=O)C1CCC(C1)C(=O)O) indicates the spatial arrangement of the carbomethoxy and carboxylic acid groups, which must be validated using and NMR to confirm the cis-configuration . Purity ≥97% (HPLC) is achievable through recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of cis-3-carbomethoxycyclopentane-1-carboxylic acid?

- Methodological Answer : Key techniques include:

- HPLC : To assess purity (≥98% as per standardized protocols) .

- NMR Spectroscopy : and NMR to confirm the cis-configuration by analyzing coupling constants and dihedral angles between substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 172.18 (matching the formula ) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Solubility tests in polar aprotic solvents (e.g., DMSO, acetonitrile) are recommended for reaction planning. Stability under acidic/basic conditions should be assessed via pH-dependent degradation studies .

Advanced Research Questions

Q. How does the cis-stereochemistry influence the compound’s reactivity in cyclopentane-based drug intermediates?

- Methodological Answer : The cis-configuration imposes spatial constraints, affecting nucleophilic attack sites and hydrogen-bonding interactions. For example, in drug design, the cis-arrangement enhances binding affinity to enzymes with complementary active sites. Computational modeling (e.g., DFT calculations) can predict steric and electronic effects, while X-ray crystallography validates intermolecular interactions .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or impurities. Solutions include:

- Variable Temperature (VT) NMR : To observe coalescence of split peaks.

- 2D NMR (COSY, NOESY) : To distinguish between stereoisomers or conformational isomers.

- Comparative Analysis : Cross-referencing with analogous cis-cyclopentane dicarboxylic acids (e.g., cis-norcamphoric acid, pKa ~4.6–4.8) to identify deviations in chemical shifts .

Q. How can this compound serve as a chiral building block in synthesizing bioactive molecules?

- Methodological Answer : The cis-configuration provides a rigid scaffold for introducing pharmacophores. For instance:

- Peptidomimetics : The carboxylic acid group enables amide bond formation, while the ester group allows further functionalization.

- Catalytic Asymmetric Synthesis : Use in chiral auxiliaries or organocatalysts to control enantioselectivity in C–C bond-forming reactions .

Q. What safety protocols are critical when handling cis-3-carbomethoxycyclopentane-1-carboxylic acid in high-throughput screening?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for similar cyclopentane carboxylic acids?

- Methodological Answer : Variations arise from solvent effects (e.g., aqueous vs. DMSO) or measurement techniques (potentiometric vs. spectroscopic). Standardize conditions using a unified solvent system (e.g., 0.1 M KCl) and validate via UV-Vis titration. Compare with structurally related compounds (e.g., cis-3-hydroxycyclopentane-1-carboxylic acid, pKa ~4.6) to contextualize results .

Methodological Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 172.18 g/mol | |

| Purity | ≥97% (HPLC) | |

| Key NMR Shifts () | δ 3.65 (s, OCH), δ 1.8–2.2 (m, cyclopentane) | |

| Storage Conditions | 2–8°C, desiccated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.